molecular formula C15H15NO3S B2799927 (Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate CAS No. 848584-99-6

(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2799927
CAS No.: 848584-99-6
M. Wt: 289.35
InChI Key: XCEQVYFYGZHEMP-UHFFFAOYSA-N
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Description

(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate is a versatile chemical compound widely used in scientific research. Its unique structure allows for diverse applications in various fields, such as drug discovery, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carboxylate group.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate is used in various scientific research applications, including:

    Drug Discovery: As a scaffold for developing new pharmaceuticals.

    Material Science: In the development of organic semiconductors and light-emitting diodes.

    Catalysis: As a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

What sets this compound apart is its specific functional groups, which confer unique properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-7-8-13(20-11)15(18)19-10-14(17)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEQVYFYGZHEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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